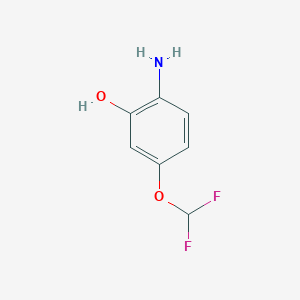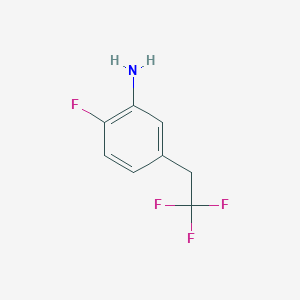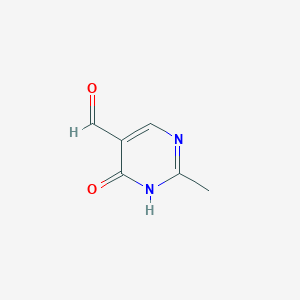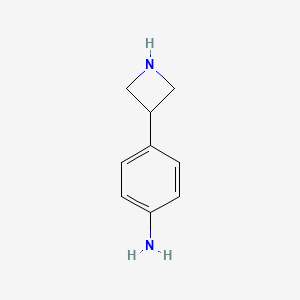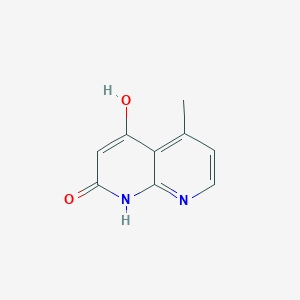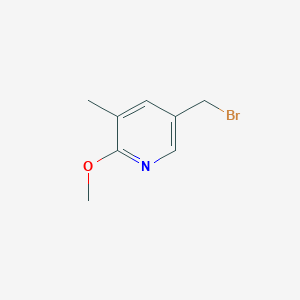
Diethyl 2-(bis(ethylthio)methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(bis(ethylthio)methylene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of two ethylthio groups attached to a methylene bridge, which is further connected to a diethyl malonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(bis(ethylthio)methylene)malonate typically involves the reaction of diethyl malonate with carbon disulfide and ethyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then treated with additional reagents to yield the final product. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(bis(ethylthio)methylene)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylthio groups to thiols or other reduced forms.
Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-(bis(ethylthio)methylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of diethyl 2-(bis(ethylthio)methylene)malonate involves its interaction with specific molecular targets and pathways. The ethylthio groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler analog without the ethylthio groups.
Diethyl ethoxymethylenemalonate: Contains an ethoxy group instead of ethylthio groups.
Diethyl bis(hydroxymethyl)malonate: Features hydroxymethyl groups instead of ethylthio groups.
Uniqueness
Diethyl 2-(bis(ethylthio)methylene)malonate is unique due to the presence of ethylthio groups, which impart distinct reactivity and potential biological activities. These groups enhance its ability to participate in redox reactions and form diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H20O4S2 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
diethyl 2-[bis(ethylsulfanyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H20O4S2/c1-5-15-10(13)9(11(14)16-6-2)12(17-7-3)18-8-4/h5-8H2,1-4H3 |
Clave InChI |
SGWVHUPWYMSXOJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(SCC)SCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


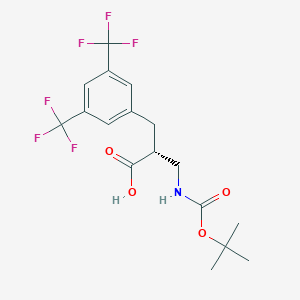
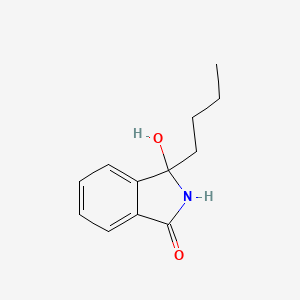
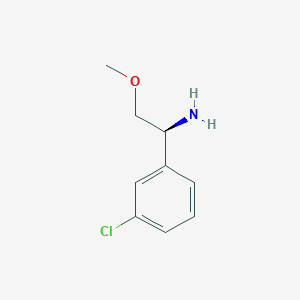
![3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)


